

Application Note: UHPLC-MS Analysis of Steviol Glycosides in Complex Matrices

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Compound of Interest		
Compound Name:	Stevia Powder	
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AN-0012

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of steviol glycosides in complex matrices using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). The methodologies outlined are suitable for various sample types, including beverages, yogurts, snacks, and commercial sweetener formulations.[1] This document includes detailed experimental procedures, instrument parameters, and performance data such as linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision to ensure reliable and reproducible results.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are high-intensity, zero-calorie natural sweeteners increasingly used in the food and beverage industry.[2] Their complex structures and the presence of multiple isomeric forms necessitate a highly selective and sensitive analytical method for accurate quantification, especially in intricate food matrices.

[3] UHPLC-MS has emerged as the technique of choice for this purpose, offering excellent separation efficiency and specificity.[4][5] This application note details a validated UHPLC-MS/MS method for the determination of nine common steviol glycosides.[1]



Experimental Protocols Sample Preparation

The sample preparation protocol is crucial for removing interfering matrix components and ensuring accurate quantification. The following protocols are adapted for different matrices.[1] [4]

- 2.1.1. Solid Samples (e.g., Dried Sweeteners, Snacks, Stevia Extracts)
- Weigh 1 g of the homogenized dried sweetener or snack powder, or 50 mg of the dried
 Stevia extract.[4]
- Add 30 mL of a water:acetonitrile (80:20, v/v) solution.[4]
- Agitate the mixture for 10 minutes. For some applications, sonication in an ultrasonic bath for 10 minutes can be used.[4][6]
- Add water to adjust the final volume to 50 mL.[4]
- Centrifuge the solution at 1000 × g for 2 minutes.[4]
- Dilute the resulting supernatant with the water:acetonitrile (80:20, v/v) solution to a suitable concentration for UHPLC-MS analysis.[4]
- Filter the final solution through a 0.22 μm syringe filter prior to injection.
- 2.1.2. Liquid Samples (e.g., Beverages)
- Pipette 1 mL of the beverage sample.[4]
- Dilute it with 10 mL of a water:acetonitrile (80:20, v/v) solution.[4]
- · Vortex the solution to ensure homogeneity.
- Centrifuge the solution at 1000 × g for 2 minutes.[4]
- Further dilute the supernatant with the water:acetonitrile (80:20, v/v) solution as needed.[4]



- Filter the final solution through a 0.22 μm syringe filter before injection.
- 2.1.3. Semi-Solid Samples (e.g., Yogurt)
- Weigh 1 g of the well-mixed yogurt sample.[6]
- Add 5 mL of a deionized water and acetonitrile (80:20 v/v) mixture.
- Sonicate in an ultrasonic bath for 10 minutes.[6]
- Follow steps 4-7 from the solid sample preparation protocol.

UHPLC-MS/MS Method

2.2.1. Chromatographic Conditions

- System: Acquity UHPLC system or equivalent.[4]
- Column: Accucore RP-MS C18, 100 × 2.1 mm, 2.6 μm particle size.[1]
- Guard Column: Accucore RP-MS 10 × 2.1 mm, 2.6 μm Defender Guard.[1]
- Mobile Phase A: 0.05% Formic Acid in Acetonitrile.[1]
- Mobile Phase B: 0.05% Formic Acid in Deionized Water.[1]
- Flow Rate: 0.4 mL/min.[1]
- Injection Volume: 5 μL.[1][4]
- Column Temperature: 30 °C.[1]
- Autosampler Temperature: 20 °C.[4]

Gradient Elution Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	20	80
2.0	40	60
5.0	60	40
7.0	80	20
9.0	80	20
10.0	20	80
13.0	20	80

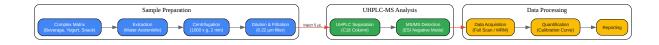
Table 1: Gradient elution program for the separation of steviol glycosides.[1]

2.2.2. Mass Spectrometry Conditions

- System: Orbitrap Mass Spectrometer or a Triple Quadrupole Mass Spectrometer.[4][6]
- Ionization Mode: Electrospray Ionization (ESI), Negative.[6]
- Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

For targeted quantification, the deprotonated ion [M-H]⁻ is typically monitored.[4] The collision energy (CE) and RF lens voltage should be optimized for each analyte to achieve the best sensitivity.[6]

Workflow Diagram





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